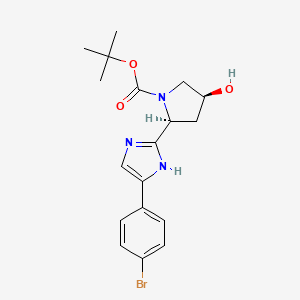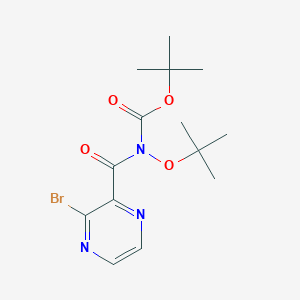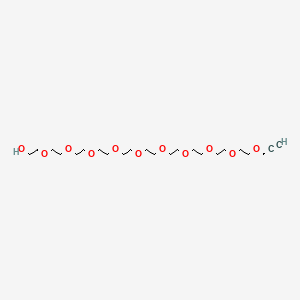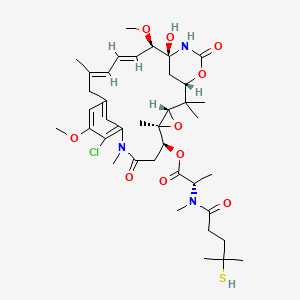![molecular formula C15H21N3 B11827735 1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine](/img/structure/B11827735.png)
1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine is a complex organic compound with a unique structure. This compound is characterized by its octahydro-1,6-naphthyridine core, which is fused with a phenyl group and a methanamine moiety. The stereochemistry of the compound is defined by the (2S,4aR,8aR) configuration, which plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the octahydro-1,6-naphthyridine core, followed by the introduction of the phenyl group and the methanamine moiety under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds within the structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds
Applications De Recherche Scientifique
1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthyridine cores but different substituents.
Phenyl-substituted amines: Compounds with phenyl groups and amine functionalities but different core structures.
Uniqueness
1-[(2S,4aR,8aR)-2-phenyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methanamine is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H21N3 |
|---|---|
Poids moléculaire |
243.35 g/mol |
Nom IUPAC |
[(2S,4aR,8aR)-2-phenyl-2,4a,5,6,7,8-hexahydro-1H-1,6-naphthyridin-8a-yl]methanamine |
InChI |
InChI=1S/C15H21N3/c16-11-15-8-9-17-10-13(15)6-7-14(18-15)12-4-2-1-3-5-12/h1-7,13-14,17-18H,8-11,16H2/t13-,14+,15+/m1/s1 |
Clé InChI |
OLQMHOZSPQLXCN-ILXRZTDVSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@@]1(N[C@@H](C=C2)C3=CC=CC=C3)CN |
SMILES canonique |
C1CNCC2C1(NC(C=C2)C3=CC=CC=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


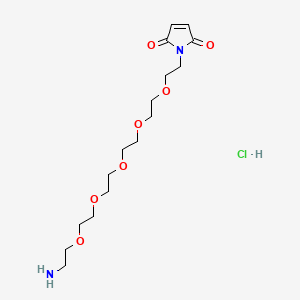
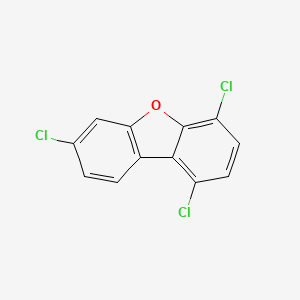

![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
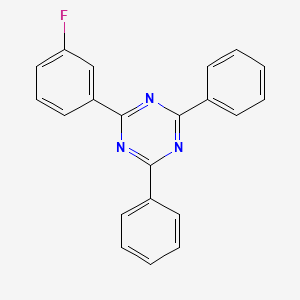

![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)
